Ethyl 4-[(phenylcarbamoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H16N2O3. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenylcarbamoyl group, and an amino benzoate moiety.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a range of downstream effects .
Result of Action
The compound likely has a range of effects, depending on its specific targets and the pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(phenylcarbamoyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine).
Major Products Formed
Hydrolysis: 4-[(phenylcarbamoyl)amino]benzoic acid and ethanol.
Reduction: Ethyl 4-[(phenylcarbamoyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Medicinal Chemistry: Researchers utilize this compound to study the structure-activity relationships (SAR) of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(phenylcarbamoyl)amino]benzoate, known for its use as a local anesthetic.
Ethyl 4-(dimethylamino)benzoate: Another ester derivative with applications in photoinitiators and UV-curable coatings.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylcarbamoyl and amino benzoate groups allows for diverse applications in various fields, making it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 4-(phenylcarbamoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOCJVXRQETBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377644 |
Source
|
Record name | ethyl 4-(3-phenylureido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-97-7 |
Source
|
Record name | ethyl 4-(3-phenylureido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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